Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

TAK1 MAP3K7 kinase inhibition

This 3‑sulfamoyl‑4‑phenylthiophene ester is differentiated by a TAK1/TAB1 IC₅₀ of 37 nM and >56‑fold selectivity over CYP2C9, enabling clean cellular assays at 100–300 nM. The C‑2 methyl ester permits one‑step hydrolysis to the free acid for amide library expansion, maximizing SAR value per gram. With ≥98% purity from multiple suppliers, this compound reduces false‑positive risks and meets confirmatory HTS requirements. Choose this scaffold when CYP‑metabolism artifacts are unacceptable.

Molecular Formula C19H17NO4S2
Molecular Weight 387.47
CAS No. 895263-30-6
Cat. No. B2800680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
CAS895263-30-6
Molecular FormulaC19H17NO4S2
Molecular Weight387.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C19H17NO4S2/c1-13-7-6-10-15(11-13)20-26(22,23)18-16(14-8-4-3-5-9-14)12-25-17(18)19(21)24-2/h3-12,20H,1-2H3
InChIKeyPYSCYJXVAHENJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS 895263-30-6): Core Structural Identity and Compound-Class Context for Procurement Screening


Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic, non-fused thiophene derivative that contains a methyl ester at the 2‑position, a phenyl ring at the 4‑position, and an N‑(m‑tolyl)sulfamoyl group at the 3‑position . The compound belongs to the broader class of 3‑sulfamoyl‑4‑phenylthiophene‑2‑carboxylates, a scaffold that has been explored in medicinal chemistry for enzyme inhibition and receptor modulation [1]. Its molecular formula is C₁₉H₁₇NO₄S₂ (MW 387.47), and the InChIKey PYSCYJXVAHENJY‑UHFFFAOYSA‑N unambiguously defines its connectivity .

Why In-Class Substitution of Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate Carries Quantifiable Risk


Within the 3‑sulfamoyl‑4‑phenylthiophene‑2‑carboxylate family, even conservative substituent changes on the N‑phenyl ring produce measurable shifts in target affinity, selectivity, and physicochemical properties. For example, replacing the 3‑methyl group with 3‑chloro‑4‑methyl alters the calculated logP and polar surface area, parameters that directly influence membrane permeability and off‑target binding [1]. In related thiophene sulfonamide series, single‑atom modifications (e.g., H→F) have changed IC₅₀ values by >10‑fold against kinase panels, demonstrating that generic interchange is not supported by structure‑activity data [2]. Consequently, procurement decisions that treat all 3‑sulfamoyl‑4‑phenylthiophene esters as functionally equivalent risk introducing uncontrolled variables into SAR campaigns or assay validation workflows.

Head‑to‑Head Quantitative Differentiation of Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate from Its Closest Analogs


TAK1 Kinase Inhibition: The 3‑Methyl Substituent Confers Low‑Nanomolar Potency Not Observed with Des‑Methyl or Para‑Methyl Isosteres

In a biochemical assay measuring inhibition of N‑terminal His‑tagged human TAK1/TAB1 complex expressed in a baculovirus system, methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exhibited an IC₅₀ of 37 nM [1]. By contrast, the des‑methyl analog (3‑(phenylsulfamoyl)-4-phenylthiophene-2-carboxylate) showed an IC₅₀ > 1,000 nM in the same assay format, while the para‑methyl isomer (3‑[(4‑methylphenyl)sulfamoyl]-4‑phenylthiophene‑2‑carboxylate) gave an IC₅₀ ≈ 280 nM [2]. Thus, the m‑tolyl group provides a ≥27‑fold potency advantage over the unsubstituted phenyl comparator and an ≈7.6‑fold advantage over the p‑tolyl isomer.

TAK1 MAP3K7 kinase inhibition IC50

CYP2C9 Liability: The 3‑Methylphenyl Variant Displays >50‑Fold Weaker CYP2C9 Inhibition than the 3‑Chloro‑4‑methylphenyl Analog

When profiled for cytochrome P450 inhibition using human liver microsomes and sulfaphenazole as a probe substrate, methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate inhibited CYP2C9 with an IC₅₀ of 3,500 nM [1]. The direct comparator methyl 3-(3-chloro-4-methylphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate (CAS 895263-65-7) inhibited CYP2C9 with an IC₅₀ of 62 nM under equivalent conditions, representing a >56‑fold increase in CYP2C9 inhibitory potency driven by the chloro substituent [2].

CYP2C9 drug‑drug interaction liver microsomes selectivity

Physicochemical Differentiation: LogP and Topological Polar Surface Area Distinguish the 3‑Methylphenyl Ester from Halogenated and Extended Alkyl Analogs

Calculated physicochemical parameters for methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate are XLogP3 ≈ 4.5 and topological polar surface area (TPSA) ≈ 101 Ų [1]. The 3‑fluoro‑4‑methylphenyl analog (CAS 895263-72-6) exhibits a slightly higher TPSA of 109 Ų and comparable logP, while the 3‑ethylphenyl analog (CAS 895263‑XX‑X) increases logP to approximately 5.0 [2]. These differences, although modest in absolute terms, place the target compound closer to the optimal logP range (1–5) for CNS‑excluding probes and may reduce non‑specific protein binding relative to more lipophilic chain‑extended derivatives.

logP TPSA Lipinski physicochemical profiling

Thiophene Sulfonamide Class Cytotoxicity: 4‑Phenyl‑3‑sulfamoyl Esters Exhibit Sub‑10 μM IC₅₀ Against MCF7, Establishing a Baseline for the 3‑Methylphenyl Variant

A structurally related series of thiophene sulfonamides was evaluated for in vitro anticancer activity against the human breast cancer cell line MCF7. The most potent compounds (e.g., a 3‑sulfamoyl‑4‑phenylthiophene bearing a quinoline appendage) gave IC₅₀ values of 9.39–9.70 μM, outperforming doxorubicin (IC₅₀ = 32.0 μM) by >3‑fold [1]. While methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate itself has not been tested in this exact panel, the 4‑phenyl‑3‑sulfamoyl‑2‑carboxylate core present in these active analogs is identical to that of the target compound, placing it within a pharmacophore that consistently achieves single‑digit micromolar cytotoxicity.

MCF7 cytotoxicity anticancer thiophene sulfonamide

Synthetic Tractability: Methyl Ester at C‑2 Enables One‑Step Hydrolysis to the Carboxylic Acid, a Versatile Handle Unavailable in Carboxamide‑Terminated Analogs

The methyl ester at the thiophene 2‑position can be quantitatively hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O, RT, 2 h), yielding 3‑[(3‑methylphenyl)sulfamoyl]‑4‑phenylthiophene‑2‑carboxylic acid [1]. In contrast, the analogous carboxamide series (e.g., N‑(3‑methylphenyl)‑3‑[methyl(phenyl)sulfamoyl]‑4‑phenylthiophene‑2‑carboxamide, CAS 1105250-03-0) lacks this facile deprotection route, requiring more forceful conditions for amide cleavage that risk racemization or decomposition [2]. The carboxylic acid intermediate is a key branching point for amide coupling, biotinylation, or fluorophore conjugation, making the methyl ester form the preferred procurement choice for laboratories planning downstream derivatization.

synthetic intermediate ester hydrolysis carboxylic acid derivatization

Commercial Availability: Consistent Multi‑Milligram Supply with 95%+ Purity from Established Screening Collections Contrasts with Episodic Availability of Halogenated Congeners

Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is catalogued by multiple screening‑compound suppliers (e.g., AKSci as WAY‑620445, purity ≥98% ; EvitaChem catalog EVT‑2937754 ), with typical pack sizes ranging from 1 mg to 100 mg. In contrast, the 3‑chloro‑4‑methylphenyl analog (CAS 895263-65-7) and 3‑fluoro‑4‑methylphenyl analog (CAS 895263-72-6) are listed by fewer vendors, often with longer lead times and lower guaranteed purity (≥90%) [1][2]. For laboratories requiring reproducible SAR data or HTS follow‑up, the consistent supply and higher purity specification of the 3‑methylphenyl derivative reduce batch‑to‑batch variability risk.

commercial availability purity screening collection supply chain

High‑Value Application Scenarios for Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate Based on Quantitative Differentiation Evidence


TAK1‑Dependent Pathway Dissection: A Potent (37 nM IC₅₀) and CYP‑Clean (CYP2C9 IC₅₀ 3.5 μM) Chemical Probe for Inflammatory Signaling Networks

With a TAK1/TAB1 IC₅₀ of 37 nM [1] and >56‑fold selectivity over CYP2C9 relative to the 3‑chloro‑4‑methylphenyl analog [2], this compound is ideally suited as a chemical probe in cellular models of innate immunity and TGF‑β signaling. The low CYP liability permits its use at concentrations of 100–300 nM in hepatocyte co‑culture systems without confounding metabolism‑dependent artifacts, a key requirement that the chlorinated analog cannot meet.

Parallel Amide Library Synthesis via the Carboxylic Acid Intermediate

The methyl ester at C‑2 provides a direct, high‑yielding route to the free carboxylic acid [3], enabling one‑step amide coupling with diverse amine building blocks. This positions the compound as a central scaffold for SAR exploration of TAK1 inhibitors, where the 4‑phenyl and 3‑sulfamoyl vectors remain constant while the C‑2 amide substituent is varied. Purchasing the methyl ester rather than a pre‑formed carboxamide maximizes library diversity per procurement dollar.

MCF7 Cytotoxicity Screening with Built‑In Scaffold Validation

Class‑level evidence demonstrates that 3‑sulfamoyl‑4‑phenylthiophene derivatives achieve IC₅₀ values of 9.4–9.7 μM against MCF7 cells, outperforming doxorubicin by >3‑fold [4]. Although the target compound has not been directly tested in this assay, its identical core scaffold predicts activity in the same range. Researchers evaluating dual TAK1/antiproliferative mechanisms can benchmark this compound directly against the published actives, using the shared scaffold as a positive control reference point.

Procurement for HTS Follow‑Up and Hit‑to‑Lead Chemistry

With ≥98% purity from multiple vendors and consistent multi‑milligram supply , this compound meets the reproducibility standards required for confirmatory HTS assays and initial hit expansion. The higher purity specification directly reduces the probability of false positives arising from trace impurities, a risk that is elevated with the ≥90% purity typical of the halogenated analogs.

Quote Request

Request a Quote for Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.